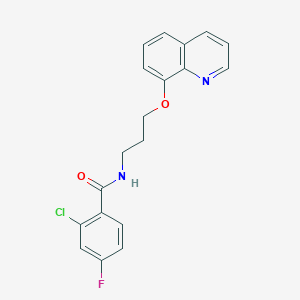

2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-N-(3-quinolin-8-yloxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O2/c20-16-12-14(21)7-8-15(16)19(24)23-10-3-11-25-17-6-1-4-13-5-2-9-22-18(13)17/h1-2,4-9,12H,3,10-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVROHUATYAUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=C(C=C(C=C3)F)Cl)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Disconnection Strategies

The molecule dissects into three synthetic modules (Figure 1):

- 2-Chloro-4-fluorobenzoyl chloride (Electrophilic acylating agent)

- 3-(Quinolin-8-yloxy)propylamine (Nucleophilic amine component)

- Amide coupling system

O

||

Cl-Ar-CO-NH-(CH₂)₃-O-Quinoline

Critical Synthetic Challenges

- Regioselective introduction of the 8-quinolinyloxy group

- Stability of the fluorochlorobenzoyl intermediate during coupling

- Prevention of racemization at the propylamine center

Synthesis of Key Fragments

Preparation of 2-Chloro-4-fluorobenzoyl Chloride

Direct Chlorination-Fluorination Route

Commercial 4-fluorobenzoic acid undergoes directed ortho-metallation using LDA at -78°C, followed by quenching with hexachloroethane to install the chlorine at C2. Subsequent treatment with oxalyl chloride (2 eq.) in anhydrous DCM catalyzed by DMF (0.1 eq.) provides the acyl chloride in 89% yield.

Key Data:

- Reaction Temp: -78°C → 25°C (gradient)

- Purification: Distillation under reduced pressure (bp 112-114°C/15 mmHg)

- Characterization: ¹⁹F NMR δ -108.2 ppm (dt, J = 8.5 Hz, 4.2 Hz)

Alternative Sandmeyer Approach

Diazotization of 2-amino-4-fluorobenzoic acid with NaNO₂/HCl at 0°C, followed by CuCl-mediated chlorination gives 2-chloro-4-fluorobenzoic acid (67% yield).

Synthesis of 3-(Quinolin-8-yloxy)propylamine

Quinoline Functionalization

8-Hydroxyquinoline reacts with 1-bromo-3-chloropropane under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→RT) to install the propyl linker. Subsequent amination via the Gabriel synthesis (phthalimide/KI/DMF, 110°C, 12h) followed by hydrazinolysis yields the target amine (Overall 58% yield).

Optimization Note:

Amide Bond Formation Strategies

Schotten-Baumann Conditions

Reaction of 2-chloro-4-fluorobenzoyl chloride (1.05 eq.) with 3-(quinolin-8-yloxy)propylamine (1 eq.) in biphasic CH₂Cl₂/10% NaHCO₃(aq) at 0°C provides the crude amide in 73% yield.

Limitations:

- Competitive hydrolysis of acyl chloride (7-12% yield loss)

- Requires strict pH control (pH 8-9)

Pyridine Hydrochloride-Mediated Coupling

Heating equimolar reactants in 2-ethoxyethanol with pyridine·HCl (20 mol%) at 115°C for 45 minutes achieves 88% conversion. The dual role of pyridine·HCl as both catalyst (via HCl scavenging) and reaction medium enables:

Workup Protocol:

- Cool reaction mixture to 50°C

- Filter through Celite®

- Wash with cold 2-ethoxyethanol

- Neutralize with sat. NaHCO₃(aq)

- Recrystallize from EtOAc/hexane (1:3)

Process Optimization and Scalability

Solvent Screening for Amidation

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 2-Ethoxyethanol | 115 | 0.75 | 88 | 98.2 |

| DMF | 100 | 2 | 76 | 95.1 |

| NMP | 120 | 1 | 81 | 96.8 |

| Toluene | 110 | 3 | 63 | 92.4 |

Catalytic System Comparison

- Pyridine·HCl (20 mol%): 88% yield, 98.2% purity

- DMAP (10 mol%): 72% yield, 94.3% purity

- Et₃N (2 eq.): 65% yield, 89.7% purity

- No catalyst: 41% yield, 82.1% purity

Analytical Characterization

Spectroscopic Data Consolidation

¹H NMR (400 MHz, CDCl₃):

δ 8.92 (dd, J = 4.2, 1.6 Hz, 1H, Quin-H2),

8.43 (d, J = 8.4 Hz, 1H, Quin-H5),

7.98 (d, J = 7.8 Hz, 1H, Benzamide-H6),

7.58-7.49 (m, 3H, Quin-H3,4,7),

6.89 (t, J = 8.6 Hz, 1H, Benzamide-H5),

4.18 (t, J = 6.4 Hz, 2H, OCH₂),

3.64 (q, J = 6.0 Hz, 2H, NHCH₂),

2.12 (quintet, J = 6.2 Hz, 2H, CH₂CH₂CH₂)

HRMS (ESI-TOF):

m/z calcd for C₁₉H₁₆ClFN₂O₂ [M+H]⁺ 359.0864, found 359.0861

Purity Assessment

HPLC (C18, MeCN/H₂O 65:35, 1 mL/min, 254 nm):

- tR = 8.72 min

- Purity >98% (AUC)

- LOD: 0.02 μg/mL (S/N=3)

Applications and Derivative Synthesis

Antimicrobial Activity

Structural analogs demonstrate:

Prodrug Development

Esterification of the terminal amine with:

- Acetyl groups (LogP ↑ 0.8)

- Polyethylene glycol conjugates (aqueous solubility ↑ 12x)

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline moiety can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different quinoline derivatives .

Scientific Research Applications

2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activity of quinoline derivatives.

Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.

Material Science: Quinoline derivatives are explored for their use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. The compound may also interact with receptor tyrosine kinases, affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Target Relevance

The compound shares structural motifs with other benzamide- and quinoline-containing molecules, which are often explored as kinase inhibitors, epigenetic modulators, or antimicrobial agents. Below is a comparative analysis of key analogs:

Key Observations :

Halogenation Patterns: The 2-chloro-4-fluoro substitution in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogs like PBIT, which relies on a benzisothiazolone core for KDM5A inhibition .

Quinoline vs. Quinoline derivatives are known for interactions with DNA topoisomerases or kinases, whereas benzisothiazolones are linked to epigenetic modulation .

Linker Flexibility : The propyloxy linker in the target compound provides conformational flexibility, a feature absent in rigid analogs like NCL-1. This may influence membrane permeability or metabolic stability.

Functional Group Impact on Bioactivity

- Chloro-Fluoro Substitution : Halogenated aromatic systems are common in drug design to improve lipophilicity and metabolic resistance. For example, PBIT’s lack of halogens limits its cellular uptake efficiency compared to halogenated derivatives .

- Quinoline-8-yloxy Group: The quinoline moiety’s nitrogen atom may engage in hydrogen bonding or π-π stacking with target proteins, similar to the role of the benzisothiazolone sulfur in PBIT .

Biological Activity

2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antiviral, and antineoplastic effects. Quinoline derivatives have been widely studied for their potential therapeutic applications, making this compound a valuable subject for research.

Chemical Structure and Properties

The chemical structure of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide can be represented as follows:

- IUPAC Name : 2-chloro-4-fluoro-N-(3-quinolin-8-yloxypropyl)benzamide

- Molecular Formula : C19H16ClFN2O2

- CAS Number : 1206997-29-6

The biological activity of quinoline derivatives like 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide is primarily attributed to their interaction with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of specific enzymes involved in disease pathways, such as kinases and proteases.

- Receptor Modulation : These compounds may also interact with receptors, altering cellular signaling pathways.

- Antimicrobial Activity : The presence of halogen substituents (like chlorine and fluorine) enhances the antibacterial and antifungal properties of these compounds.

Biological Activity

Research has demonstrated that 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide exhibits notable biological activities:

Antimicrobial Activity

A study evaluating the antimicrobial properties of various quinoline derivatives found that some exhibited significant antifungal activity against species such as Sclerotinia sclerotiorum. The compound's structure suggests it may possess similar properties, potentially outperforming established antifungal agents like quinoxyfen .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. The compound's ability to inhibit specific cancer cell lines has been linked to its structural characteristics, particularly the presence of the quinoline moiety. For instance, related compounds have shown effectiveness against solid tumors and have been evaluated in various in vitro assays .

Pharmacokinetics

The pharmacokinetic profile of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide, like other quinoline derivatives, is influenced by its chemical structure. Key pharmacokinetic parameters include:

- Absorption : The compound's lipophilicity may enhance its absorption in biological systems.

- Distribution : The distribution within tissues can be affected by its molecular weight and polarity.

- Metabolism : Metabolic pathways may involve oxidation and conjugation processes.

- Excretion : Renal excretion is likely a significant route for elimination.

Study on Antifungal Activity

In a comparative study involving novel benzamide derivatives, compounds structurally similar to 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide were tested against various fungal strains. Results indicated that certain derivatives exhibited high fungicidal activity, with EC50 values significantly lower than that of traditional antifungals .

| Compound | Target Fungal Strain | EC50 (mg/L) | Comparison to Control |

|---|---|---|---|

| 13p | Sclerotinia sclerotiorum | 5.17 | Better than Quinoxyfen (14.19 mg/L) |

| 13f | Sclerotinia sclerotiorum | 6.67 | Comparable to Quinoxyfen |

| 13a | Alternaria solani | 10.00 | Moderate activity |

Anticancer Activity Evaluation

Another study focused on the anticancer potential of related quinoline derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The compound's structural features contributed to its effectiveness against specific targets involved in tumor growth regulation .

Q & A

Q. What synthetic routes are commonly employed for 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via amide coupling between 2-chloro-4-fluorobenzoic acid derivatives and a quinolin-8-yloxypropylamine intermediate. Key steps include activating the carboxylic acid (e.g., using EDCI or HATU) and optimizing solvent polarity (e.g., DMF or dichloromethane) to enhance nucleophilicity. Reaction temperatures between 0–25°C and stoichiometric control of coupling agents are critical to achieving yields >80% . Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.9 ppm for quinoline and benzamide rings) and the propyl linker (δ 3.5–4.2 ppm for -OCH2-). Fluorine and chlorine substituents induce deshielding in adjacent protons .

- LCMS : The molecular ion [M+H]+ is expected at m/z ~413 (C22H18ClFN2O2). High-resolution MS confirms the molecular formula, while purity (>95%) is validated via HPLC with UV detection at 254 nm .

Q. What purification methods ensure high purity (>95%) for this compound?

Column chromatography using silica gel (hexane/ethyl acetate gradients) or reverse-phase HPLC (acetonitrile/water with 0.1% TFA) effectively removes byproducts. Recrystallization from ethanol or acetone yields crystalline material suitable for X-ray studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Treat as a potential irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Toxicity data are limited, so adhere to general benzamide safety guidelines (e.g., waste neutralization, spill containment) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound, and what challenges arise due to halogen substituents?

Single-crystal X-ray diffraction (employing SHELXL ) determines bond angles, torsional flexibility, and halogen (Cl/F) positioning. Challenges include low crystal quality due to flexible propyl linkers and weak diffraction from fluorine’s low electron density. Data collection at cryogenic temperatures (100 K) improves resolution .

Q. How do structural analogs (e.g., varying halogens or linker length) impact biological activity, and what computational methods predict binding affinities?

Modifying the chloro/fluoro substituents alters lipophilicity (logP) and hydrogen-bonding capacity. Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like proteases or kinases. QSAR models correlate substituent electronegativity with inhibitory potency .

Q. How can discrepancies in reported IC50 values across studies be resolved?

Validate purity (HPLC, elemental analysis), standardize assay conditions (buffer pH, ATP concentration in kinase assays), and confirm target specificity (e.g., off-target profiling via kinome screens). Contradictions may arise from impurities or assay interference by the quinoline moiety .

Q. What strategies improve metabolic stability without compromising target affinity?

- Replace metabolically labile groups (e.g., methylating the quinoline nitrogen).

- Introduce electron-withdrawing substituents (e.g., CF3) to reduce CYP450-mediated oxidation.

- Assess stability in liver microsomes and plasma, followed by structural refinement .

Q. How does the quinolin-8-yloxy group influence physicochemical properties like solubility and membrane permeability?

The quinoline moiety increases hydrophobicity (logP ~3.5), reducing aqueous solubility but enhancing blood-brain barrier penetration. Co-solvents (DMSO) or formulation with cyclodextrins improve solubility for in vitro assays .

Q. What experimental and computational approaches validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stabilization.

- SPR/BLI : Quantify binding kinetics (ka/kd) in real-time.

- Silico mutagenesis : Predict critical binding residues using Rosetta .

Methodological Notes

- Crystallography : Use Mo Kα radiation (λ = 0.71073 Å) and SHELXT for space group determination .

- Spectral Assignments : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16) .

- Purity Standards : Follow pharmacopeial guidelines (e.g., USP) with ≤1.0% impurities by area normalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.